[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
Description
Properties
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160595 | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-63-9 | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Hexylphenyl Intermediate: : The synthesis begins with the preparation of the hexylphenyl intermediate through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Amination: : The hexylphenyl intermediate undergoes amination to introduce the amino group. This step can be achieved using reagents like ammonia or primary amines under suitable conditions.
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Formation of the Oxobutyl Intermediate: : The next step involves the formation of the oxobutyl intermediate through a series of reactions, including oxidation and reduction steps.
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Phosphonation: : The final step is the introduction of the phosphonic acid group. This can be achieved through a reaction with phosphorus trichloride followed by hydrolysis to yield the desired phosphonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
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Substitution: : The amino and phosphonic acid groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
- CAS Registry Number : 909725-63-9
- Molecular Formula : C₁₆H₂₇N₂O₄P
- Molecular Weight : 342.376 g/mol
- Stereochemistry : Defined (3S) configuration at the stereogenic center .
- Key Applications : Sphingosine-1-phosphate receptor 1 (S1PR1) antagonist with reported Ki = 2.84 μM .
This compound features a hexyl-substituted phenyl group linked to a phosphonic acid moiety via an amide bond. Its stereochemistry and alkyl chain length are critical for S1PR1 binding .
Comparative Analysis with Structural Analogs
Stereoisomers: (3S) vs. (3R) Configurations
The (3R)-enantiomer, {(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl}phosphonic acid (CAS 909725-61-7, W146), shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:
Alkyl Chain Modifications
VPC44116 (CAS 1161429-70-4):
- Structure : Replaces the hexyl group with an octyl chain on the phenyl ring.
- Impact: Increased lipophilicity may enhance membrane permeability but could reduce solubility. No direct Ki data provided, but analogous compounds suggest alkyl chain length modulates receptor binding .
VPC23019 (CAS 449173-19-7):
Functional Group Derivatives
Trifluoroacetate Salt Form (CAS 909725-64-0):
- Structure: Mono(trifluoroacetate) derivative of the (3S) compound.
- Purpose : Enhances solubility for in vitro assays. Purity reported at 95% .
Beta-Oxa Analogs (e.g., beta-oxa-FR900098):
- Structure : Oxygen substitution in the phosphonate backbone.
- Impact: Beta-oxa modifications in related phosphonates (e.g., antimalarial FR900098) improve metabolic stability and activity .
Structural and Functional Comparison Table
Key Research Findings
- Stereochemical Specificity : The (3S) configuration is critical for high-affinity S1PR1 binding, as evidenced by its lower Ki compared to racemic mixtures .
- Alkyl Chain Optimization : Hexyl-to-octyl substitutions (e.g., VPC44116) suggest a balance between lipophilicity and receptor engagement, though excessive chain length may reduce solubility .
- Derivative Utility : Trifluoroacetate salts are preferred in preclinical studies for improved handling, highlighting the importance of salt forms in drug development .
Biological Activity
[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, commonly referred to as W146, is a synthetic organic compound with significant biological activity, particularly in the context of G protein-coupled receptors (GPCRs). This article aims to consolidate and analyze research findings regarding its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : CHNOP
- Molecular Weight : 423.28 g/mol
- CAS Number : 909725-63-9
W146 acts primarily as an antagonist for certain GPCRs, influencing various signaling pathways. It has been shown to modulate the activity of receptors such as the sphingosine 1-phosphate receptor and others involved in cellular signaling and immune responses.
Key Mechanistic Insights:
- Receptor Binding : W146 exhibits selective binding to specific GPCRs, which can lead to downstream effects on cell signaling.
- Inhibition of Pathways : By blocking receptor activation, W146 can inhibit pathways that are typically activated by endogenous ligands.
- Impact on Cellular Functions : The inhibition of these pathways can affect processes such as cell migration, proliferation, and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of W146:
Case Studies
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Study on Sphingosine 1-Phosphate Receptor :
- Researchers investigated the effects of W146 on sphingosine 1-phosphate receptor activity in human cell lines. The study found that W146 effectively inhibited receptor-mediated signaling, demonstrating its potential as a therapeutic agent in conditions where sphingosine signaling is dysregulated.
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Mu-opioid Receptor Modulation :
- A separate investigation into the effects of W146 on mu-opioid receptors revealed that it could modulate pain response pathways. This suggests potential applications in pain management therapies.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of W146:
- Selectivity : W146 demonstrates selective antagonism towards specific GPCRs, indicating its potential for targeted therapies.
- Therapeutic Potential : Its ability to inhibit pathways involved in inflammation and pain suggests it could be developed into a therapeutic agent for various conditions.
- Structural Insights : The structural characteristics of W146 facilitate its interaction with GPCRs, making it a valuable compound for further pharmacological studies.
Q & A
Basic Question: What are the recommended methods for synthesizing and characterizing [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid?
Methodological Answer:
The synthesis typically involves coupling 3-hexylaniline with a phosphonic acid precursor under controlled conditions, followed by chiral resolution to isolate the (3S)-enantiomer. Characterization requires:
- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and purity, particularly H and P NMR .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- X-ray Crystallography: To resolve the 3D structure, as demonstrated in studies of its complex with G protein-coupled receptors (GPCRs) at 2.80 Å resolution .
- HPLC with Chiral Columns: To verify enantiomeric purity and exclude inactive enantiomers (e.g., W140) .
Advanced Question: How can researchers validate the compound’s role as a selective S1P1 receptor antagonist?
Methodological Answer:
Validation involves a multi-step approach:
Competitive Binding Assays: Use radiolabeled S1P (e.g., H-S1P) to measure displacement in S1P1-expressing cell lines. Compare IC values with other S1P receptor subtypes (S1P2, S1P3) to confirm selectivity .
Structural Docking Studies: Employ software like Autodock Vina to model ligand-receptor interactions. Polar hydrogens and Gasteiger charges should be assigned to both the compound and receptor (e.g., GPCR PDBQT files) .
In Vivo Functional Assays: Test in models such as AMD3100-induced hematopoietic stem cell mobilization. The active enantiomer (W146) should enhance mobilization, while the inactive enantiomer (W140) and S1P2/S1P3 antagonists serve as negative controls .
Basic Question: What analytical techniques are critical for resolving the compound’s structural interactions with target proteins?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., GPCRs) to determine binding modes. Resolution ≤3.0 Å is recommended for detailed interaction mapping (e.g., hydrogen bonds with residues like Lys39 or Asp73) .
- Molecular Dynamics Simulations: Use programs like Discovery Studio Visualizer to analyze conformational stability over time .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, K) to assess affinity .
Advanced Question: How should researchers address contradictions in reported antagonistic effects across experimental models?
Methodological Answer:
Contradictions may arise due to:
- Enantiomeric Impurity: Verify enantiomeric purity via chiral HPLC and compare results with W140 to rule out off-target effects .
- Receptor Expression Variability: Use knockout (S1P1) models or siRNA-mediated silencing to confirm target specificity .
- Dosage Optimization: Perform dose-response curves in physiologically relevant models (e.g., hypoxic preconditioning in stroke studies) to identify threshold effects .
Basic Question: What precautions are necessary for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage: Keep at –20°C in anhydrous DMSO to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .
- Handling: Use inert atmosphere (argon/glovebox) during synthesis. Avoid exposure to moisture or oxidizing agents .
- Safety: Follow GHS guidelines for phosphonic acid derivatives, including PPE (gloves, goggles) and proper ventilation .
Advanced Question: How can the compound be integrated into studies on sphingosine-1-phosphate (S1P) signaling pathways?
Methodological Answer:
- In Vitro Models: Treat primary endothelial cells or lymphocytes to assess S1P1-dependent migration (e.g., Transwell assays) .
- In Vivo Applications: Use in stroke models (e.g., transient middle cerebral artery occlusion) to study S1P1’s role in blood-brain barrier integrity. Pair with sphingosine kinase inhibitors (e.g., DMS) to modulate endogenous S1P levels .
- Data Cross-Validation: Combine transcriptomic (qPCR for S1P1 mRNA) and proteomic (Western blot for phosphorylated Akt) analyses to map downstream effects .
Advanced Question: What strategies are effective in optimizing the compound’s pharmacokinetic properties for preclinical studies?
Methodological Answer:
- Prodrug Derivatization: Modify the phosphonic acid group to ester prodrugs (e.g., trifluoroacetate salts) to enhance bioavailability .
- Plasma Stability Assays: Incubate with human or murine plasma to assess half-life. Use LC-MS to quantify intact compound .
- Tissue Distribution Studies: Employ radiolabeled analogs (e.g., C-W146) to track biodistribution in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
